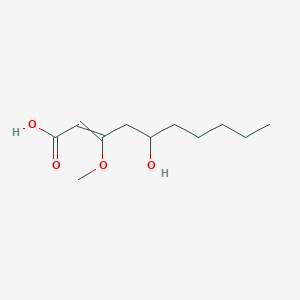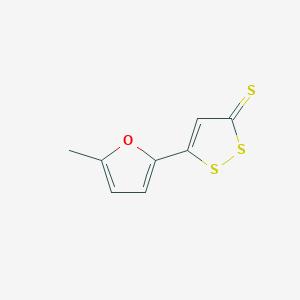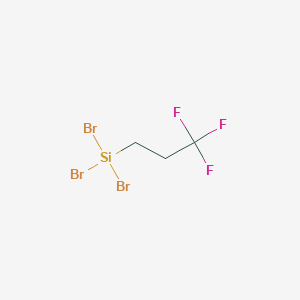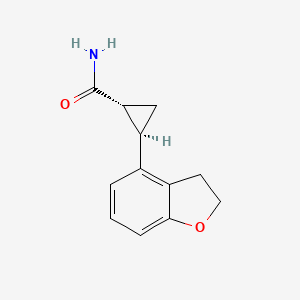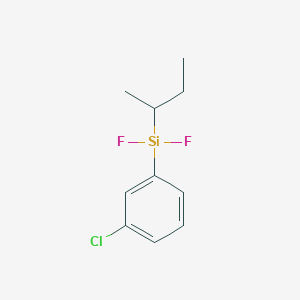![molecular formula C11H8N4O B12630387 6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine CAS No. 1196154-98-9](/img/structure/B12630387.png)
6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound features a fused pyrimidine ring system, which is known for its diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-aminopyridine with a furan derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Halogenated derivatives can be used as starting materials, with nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Medicine: Explored for its anticancer properties, as it can inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused pyrimidine derivative with similar biological activities.
Pyrido[2,3-d]pyrimidine: Known for its potential as a protein kinase inhibitor.
Quinazoline: A well-known scaffold in medicinal chemistry with diverse biological activities.
Uniqueness
6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine stands out due to its unique combination of pyridine and furan rings, which contribute to its distinct chemical properties and potential for selective inhibition of specific molecular targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Número CAS |
1196154-98-9 |
|---|---|
Fórmula molecular |
C11H8N4O |
Peso molecular |
212.21 g/mol |
Nombre IUPAC |
6-pyridin-4-ylfuro[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H8N4O/c12-10-8-5-9(7-1-3-13-4-2-7)16-11(8)15-6-14-10/h1-6H,(H2,12,14,15) |
Clave InChI |
HBJCQFVHSOTNLV-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=CC3=C(N=CN=C3O2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-3-amino-1-[(6-fluoropyridin-2-yl)amino]heptan-2-ol](/img/structure/B12630305.png)
![1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12630306.png)
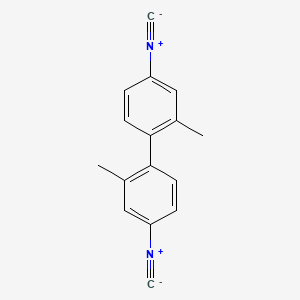
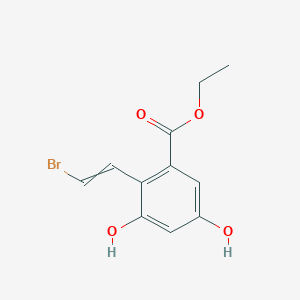
![5-Chloro-1H-imidazo[4,5-B]pyrazine](/img/structure/B12630328.png)
![Ethyl 1-{5-[(2-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-3-carboxylate](/img/structure/B12630331.png)

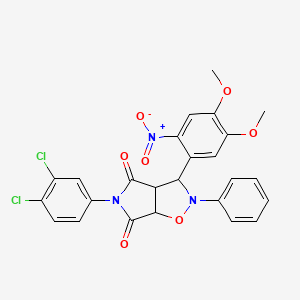
![1H-Pyrrolo[2,3-b]pyridine, 2-[[(2S)-1-methyl-2-pyrrolidinyl]methyl]-1-(phenylsulfonyl)-](/img/structure/B12630352.png)
